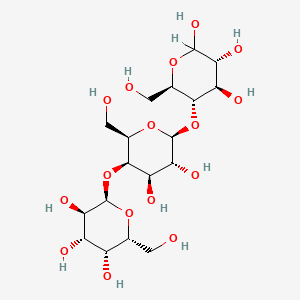
alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is a trisaccharide composed of three monosaccharides: alpha-D-galactose, beta-D-galactose, and D-glucose. This compound is a type of glycosylgalactose, where the alpha-D-galactopyranosyl residue is attached at the 4-position of beta-D-galactopyranose, which in turn is linked to D-glucose .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc typically involves glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosyl donor and acceptor are then activated under specific conditions to form the glycosidic bonds. Common reagents used in these reactions include silver triflate (AgOTf) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this trisaccharide may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming the desired glycosidic bonds. This method is advantageous due to its high specificity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid (HIO4) or bromine water (Br2/H2O) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential in developing therapeutic agents and vaccines.
Mecanismo De Acción
The mechanism of action of alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including immune responses and cell signaling. The compound’s structure allows it to bind to specific receptors, triggering downstream effects that influence cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-D-Gal-(1->4)-D-Gal: A disaccharide consisting of alpha-D-galactose and D-galactose.
Alpha-D-Gal-(1->4)-alpha-D-Gal-OMe: A methyl glycoside derivative of alpha-D-galactose.
Galactose-alpha-1,3-galactose: A trisaccharide involved in immune responses and allergic reactions.
Uniqueness
Alpha-D-Gal-(1->4)-beta-D-Gal-(1->4)-D-Glc is unique due to its specific glycosidic linkages and the combination of alpha-D-galactose, beta-D-galactose, and D-glucose. This structure imparts distinct biological properties and interactions, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
80446-87-3 |
|---|---|
Fórmula molecular |
C18H32O16 |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 |
Clave InChI |
FYGDTMLNYKFZSV-JMEHBOGVSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Sinónimos |
Gal-1-4-Gal-1-4-Glc Galalpha1-4Galbeta1-4Glc Galp-1-4-Galp-Glcp globotriaose globotriose P(k) trisaccharide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















